molecular formula C13H10INO2 B1392024 2-(4-Iodobenzoyl)-6-methoxypyridine CAS No. 1187171-28-3

2-(4-Iodobenzoyl)-6-methoxypyridine

Cat. No. B1392024
M. Wt: 339.13 g/mol
InChI Key: JMYYGJKDCAQBMJ-UHFFFAOYSA-N
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Description

The compound “2-(4-Iodobenzoyl)-6-methoxypyridine” is a derivative of benzoyl chloride, specifically 4-Iodobenzoyl chloride . Benzoyl chloride is a type of acyl chloride and is a colorless, fuming liquid with a pungent odor .


Synthesis Analysis

While specific synthesis methods for “2-(4-Iodobenzoyl)-6-methoxypyridine” were not found, 4-Iodobenzoyl Chloride, a related compound, is commercially available . This could potentially be used as a starting material in the synthesis of “2-(4-Iodobenzoyl)-6-methoxypyridine”.

Scientific Research Applications

  • Functional Group Transformations : 2-(4-Iodobenzoyl)-6-methoxypyridine is used in the oxidation of alcohols to carbonyl compounds. It facilitates the construction of diverse heterocyclic systems, making it valuable in organic synthesis and drug development (Nair, 2020).

  • Metabolic Pathway Analysis : This compound is significant in the study of drug metabolism. For instance, its metabolites and metabolic pathways have been elucidated in the context of novel anti-cancer drugs, providing insights into drug design and pharmacokinetics (Lee et al., 2004).

  • Structural Chemistry : 2-(4-Iodobenzoyl)-6-methoxypyridine plays a role in the synthesis and structural characterization of various compounds. It helps in understanding the molecular conformations and hydrogen bonding patterns, which are crucial for designing drugs with desired properties (Böck et al., 2021).

  • Chemoselective Synthesis : It is employed in chemoselective synthesis processes, such as the demethylation of methoxypyridine derivatives. This specificity is valuable in the synthesis of complex molecules in pharmaceuticals and organic chemistry (Makino et al., 2019).

  • Ligand Synthesis and Analysis : This compound is instrumental in the synthesis of ligands for metal complexes, which have applications in medicinal chemistry, such as in antiproliferative, anticancer, and antibacterial agents. Understanding these ligand-metal interactions is key to developing new therapeutics (Goetzfried et al., 2020).

  • Material Science Applications : It's also used in material science for synthesizing luminescent compounds. The photophysical and electrochemical properties of such compounds have implications in the development of new materials for various technological applications (Wu et al., 2007).

  • Antiproliferative Activity in Cancer Research : Certain derivatives of 2-(4-Iodobenzoyl)-6-methoxypyridine exhibit antiproliferative effects against cancer cell lines, showing potential as anti-cancer agents (Al‐Refai et al., 2019).

  • CO2 Adsorption Studies : Its derivatives are studied for their potential as CO2 adsorbents, which is significant in addressing environmental concerns like greenhouse gas emissions (Cheng et al., 2020).

properties

IUPAC Name

(4-iodophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYYGJKDCAQBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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